t-Butylphosphonate
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Overview
Description
t-Butylphosphonate is an organophosphorus compound characterized by the presence of a tert-butyl group attached to a phosphonate moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butylphosphonate typically involves the reaction of tert-butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive reagents to ensure high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature and pressure to optimize the yield and purity of the final product. The use of continuous flow reactors is also explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
t-Butylphosphonate undergoes various chemical reactions, including:
Oxidation: Converts the phosphonate group to a phosphate group.
Reduction: Reduces the phosphonate group to a phosphine.
Substitution: Involves the replacement of the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include tert-butyl phosphate, tert-butyl phosphine, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
t-Butylphosphonate finds applications in various fields of scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in palladium-catalyzed coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of t-Butylphosphonate involves its interaction with various molecular targets. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the formation of reactive intermediates. In biological systems, it may interact with enzymes and other proteins, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: Another organophosphorus compound with similar reactivity but different steric properties.
Diethyl phosphonate: A related compound with different alkyl groups attached to the phosphonate moiety.
Bisphosphonates: Compounds containing two phosphonate groups, commonly used in medical applications for bone resorption disorders.
Uniqueness
t-Butylphosphonate is unique due to its combination of stability and reactivity, making it suitable for a wide range of applications. Its tert-butyl group provides steric hindrance, enhancing its selectivity in various chemical reactions.
Properties
IUPAC Name |
tert-butyl-dioxido-oxo-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-4(2,3)8(5,6)7/h1-3H3,(H2,5,6,7)/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVONAYZTTDA-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O3P-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032342 |
Source
|
Record name | tert-Butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-84-6, 99097-88-8 |
Source
|
Record name | NSC 222650 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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